Di-2-thienylglycolic Acid Potassium Salt

Description

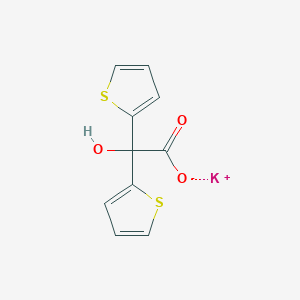

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H7KO3S2 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

potassium;2-hydroxy-2,2-dithiophen-2-ylacetate |

InChI |

InChI=1S/C10H8O3S2.K/c11-9(12)10(13,7-3-1-5-14-7)8-4-2-6-15-8;/h1-6,13H,(H,11,12);/q;+1/p-1 |

InChI Key |

LXZYRGHIQFUOEJ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=CS2)(C(=O)[O-])O.[K+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Di 2 Thienylglycolic Acid Potassium Salt

Mechanistic Pathways of Direct Salt Formation

The most straightforward route to Di-2-thienylglycolic Acid Potassium Salt is through the direct neutralization of Di-2-thienylglycolic acid. This process follows a classic acid-base reaction mechanism.

The primary pathway involves treating the free acid with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3). In this reaction, the hydroxide ion (OH⁻) from KOH acts as a strong base, abstracting the acidic proton from the carboxylic acid group (-COOH) of the Di-2-thienylglycolic acid. This proton transfer results in the formation of a water molecule and the corresponding carboxylate anion. The positively charged potassium ion (K⁺) then associates with the negatively charged carboxylate ion to form the stable ionic salt.

The reaction is typically performed in aqueous or alcoholic media, where both the acid and the base have good solubility. The process is often driven to completion by the formation of the stable salt, which can then be isolated by crystallization.

Optimized Conversion Strategies from Methyl Di-(2-thienyl)glycolate Precursors

In many synthetic schemes, Methyl Di-(2-thienyl)glycolate serves as a readily available precursor. unimi.itsapphirebioscience.com This ester must be converted to the potassium salt, a reaction that is essentially a saponification (base-mediated ester hydrolysis). Optimization of this conversion is key to achieving high yields and purity.

While the term transesterification describes the conversion of one ester to another, the reaction of Methyl Di-(2-thienyl)glycolate with a potassium alkoxide base to form the potassium salt is more accurately described as saponification. Hindered alkoxide bases, such as potassium tert-butoxide (t-BuOK), are particularly effective for this transformation. epslibrary.aterpublication.org

The use of a sterically hindered base like t-BuOK is advantageous. wipo.int The mechanism involves the nucleophilic attack of the tert-butoxide ion on the carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a methoxide (B1231860) ion and forming the tert-butyl ester. However, in the presence of any trace water or under conditions that promote it, the primary reaction is hydrolysis. The strong basicity of t-BuOK readily deprotonates the carboxylic acid formed from hydrolysis, driving the reaction towards the formation of the potassium carboxylate salt. The steric hindrance of the tert-butyl group can also prevent unwanted side reactions that might occur with smaller, more nucleophilic bases. erpublication.org

Regardless of the method used to generate the carboxylate anion (either from direct neutralization of the acid or saponification of the ester), the final step is the formation and isolation of the potassium salt. This is governed by proton abstraction and subsequent precipitation.

Once the Di-2-thienylglycolic acid is deprotonated by the base, a carboxylate anion and a potassium cation are present in the solution. The solubility of the resulting this compound is highly dependent on the solvent system. By carefully selecting the solvent, the salt can be encouraged to precipitate out of the reaction mixture. This precipitation shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, often leading to a higher isolated yield. For instance, a solvent in which the starting materials are soluble but the salt product is not is ideal for isolating the product via filtration. orientjchem.orgorientjchem.org

Investigation of Reaction Kinetics and Thermodynamic Control in Synthesis

The efficiency and outcome of the synthesis of this compound can be understood and optimized by studying the reaction kinetics and the principles of thermodynamic versus kinetic control. mdpi.comresearchgate.net

Kinetic Control refers to conditions where the major product is the one that is formed the fastest. These reactions are often run at lower temperatures, where the activation energy barrier is the most significant factor. Thermodynamic Control refers to conditions where the major product is the most stable one. These reactions are typically run at higher temperatures for longer durations, allowing the initial products to equilibrate and form the lowest energy, most stable product. mdpi.com

In the synthesis of the Di-2-thienylglycolate backbone, side reactions or the formation of regioisomers can occur. unimi.it By adjusting reaction parameters, the synthesis can be directed to favor the desired, thermodynamically stable product. For example, allowing the reaction to proceed for a longer time at an elevated temperature can ensure that any less stable kinetic products revert and convert to the more stable thermodynamic product before salt formation. Nonisothermal reaction conditions, where the temperature is changed over the course of the reaction, can provide detailed information on kinetic parameters and help optimize the process. researchgate.net

Influence of Solvent Systems and Additives on Reaction Efficiency and Purity Profile

The choice of solvent is critical in the synthesis of this compound, as it affects reaction rates, solubility of reactants and products, and the final purity of the compound.

Ethanol/water mixtures are commonly used because they effectively dissolve both the organic acid precursor and the inorganic potassium base, facilitating a homogeneous reaction environment. Aprotic solvents like tetrahydrofuran (B95107) (THF) can be beneficial when using reactive bases like potassium tert-butoxide, as they prevent the base from being consumed by reaction with a protic solvent. epslibrary.at The purity of the final salt is also heavily dependent on the solvent used for crystallization and purification. Solvents such as linear alkyl ethers, isobutyl acetate, or toluene (B28343) may be used to purify the methyl ester precursor, ensuring a high-purity starting material which is crucial for obtaining a pure final product. google.com

Additives can also play a role. Phase-transfer catalysts (PTCs), for example, can be used to increase the reaction rate between reactants that are in different phases (e.g., a solid organic acid and an aqueous base solution). orientjchem.orgorientjchem.org

Table 1: Influence of Solvent Systems on Synthesis

| Solvent Type | Examples | Influence on Reaction Efficiency | Influence on Purity Profile |

|---|---|---|---|

| Polar Protic | Water, Ethanol, Methanol (B129727) | Good for dissolving ionic reagents like KOH. Can participate in reactions (e.g., solvolysis). | Excellent for crystallization of polar salts. Purity can be high if byproducts are non-polar. |

| Polar Aprotic | THF, Acetone, DMF | Solubilizes both polar and non-polar substances. Does not interfere with strong bases. epslibrary.at | Can be effective for reaction, but may require a different solvent for final purification/crystallization. |

| Non-Polar | Toluene, Hexane | Generally poor for dissolving the potassium base, leading to heterogeneous and slow reactions. | Useful for purification steps where non-polar impurities need to be washed away from the polar salt. google.com |

Comparative Analysis of Industrial and Laboratory Scale Synthesis Approaches

The methodologies for synthesizing this compound differ significantly between laboratory and industrial scales, driven by differences in volume, safety considerations, and economic factors.

Laboratory Scale Synthesis: At the lab scale, the focus is often on versatility, proof of concept, and obtaining a high-purity product for research purposes. A typical laboratory synthesis might involve refluxing the glycolic acid with potassium hydroxide in a round-bottom flask, followed by cooling to induce crystallization and purification by recrystallization to achieve high purity. The equipment is standard glassware, and manual control over the process is common.

Industrial Scale Synthesis: On an industrial scale, the primary goals are maximizing yield, ensuring consistent product quality, minimizing cost, and maintaining a safe operating environment. This requires moving from simple glassware to large, specialized reactors, which may be designed for batch or continuous processing. Temperature control, reagent addition, and reaction monitoring are typically automated. Safety protocols for handling large quantities of chemicals are paramount. Furthermore, the economic viability of the process is critical, meaning that solvent recycling, energy efficiency, and waste minimization are major considerations that are less of a priority in a laboratory setting.

Table 2: Comparison of Synthesis Scales

| Feature | Laboratory Scale | Industrial Scale |

|---|---|---|

| Objective | Proof of concept, high purity, research quantities | High volume, cost-effectiveness, consistency, safety |

| Equipment | Glassware (beakers, flasks) | Large steel reactors, automated control systems |

| Process Control | Manual monitoring and adjustment | Automated sensors and process control systems |

| Safety Focus | Personal protective equipment, fume hoods | Rigorous protocols, process safety management, containment |

| Economic Driver | Feasibility and purity | Yield, throughput, and cost per kilogram |

| Purification | Recrystallization, chromatography | Large-scale crystallization, filtration, drying |

Chemical Reactivity and Derivatization Studies of Di 2 Thienylglycolic Acid Potassium Salt

Esterification Reactions: Formation of Key Intermediates (e.g., Scopine (B3395896) Esters)

Esterification of the carboxylic acid group is a fundamental derivatization reaction for di-2-thienylglycolic acid. This transformation is a critical step in the synthesis of tiotropium (B1237716) bromide, where the scopine ester of di-(2-thienyl)glycolic acid serves as a key intermediate. google.comgoogleapis.com The reaction is typically achieved through transesterification, starting from an alkyl ester of di-2-thienylglycolic acid, such as methyl di(2-thienyl)glycolate, and reacting it with scopine. google.comgoogleapis.com

The process is conducted in a strongly basic environment to facilitate the nucleophilic attack of the scopine's hydroxyl group on the ester's carbonyl carbon. googleapis.com A variety of bases and reaction conditions have been explored to optimize this synthesis. According to patent literature, bases like metallic sodium, sodium hydride, and sodium methoxide (B1231860) have been employed. googleapis.com More recent methods utilize sterically hindered bases, such as alkali salts of branched C3 to C5 alkoxides (e.g., sodium or potassium tert-butoxide), to improve reaction control and yield. google.comgoogle.comwipo.int The reaction is often carried out in inert organic solvents like toluene (B28343), xylene, or heptane, and may be performed under reduced pressure to distill off the liberated methanol (B129727), driving the equilibrium towards the product. googleapis.comgoogle.com The subsequent quaternization of the resulting scopine ester with methyl bromide completes the synthesis of tiotropium bromide. google.comgoogleapis.com

| Base Used | Solvent | Temperature | Pressure | Yield | Reference |

| Metallic Sodium | Toluene | 90°C | N/A | N/A | google.com |

| Sodium Hydride | Toluene, Xylene, or Heptane | 60-75°C | 25-30 kPa | 71% (overall) | google.com |

| Sodium Methoxide | Toluene, Xylene, or Heptane | < 95°C | 4-50 kPa | 42-61% (overall) | googleapis.com |

| Sterically Hindered Alkoxides (e.g., K-tert-butoxide) | Inert Solvent | 80-130°C | 30-50 kPa | N/A | google.com |

Nucleophilic Substitution Reactions Involving the Glycolate (B3277807) Moiety

The glycolate portion of the molecule, which contains a carbonyl group and a hydroxyl group, is central to its reactivity, particularly in nucleophilic acyl substitution reactions. pressbooks.pub These reactions proceed via a characteristic two-step mechanism: initial nucleophilic addition to the electrophilic carbonyl carbon, followed by the elimination of a leaving group from the resulting tetrahedral intermediate. pressbooks.publibretexts.org

The reactivity of the carboxylic acid derivative is highly dependent on the nature of the leaving group attached to the acyl group. libretexts.org Acid halides are the most reactive, followed by anhydrides, esters, and finally amides. masterorganicchemistry.com The carboxylate anion itself, as found in the potassium salt, is generally unreactive toward nucleophilic acyl substitution because it lacks a suitable leaving group. libretexts.orgmasterorganicchemistry.com

Therefore, for derivatization, the di-2-thienylglycolic acid is typically first converted into a more reactive intermediate, such as an ester (e.g., methyl di(2-thienyl)glycolate). google.com This ester can then readily undergo nucleophilic acyl substitution. The transesterification with scopine is a prime example of this reaction, where the incoming nucleophile is the alcohol group of scopine, and the leaving group is a methoxide ion. googleapis.compressbooks.pub This strategy of converting the carboxylic acid to an ester to facilitate substitution is a common and effective method in organic synthesis. uomustansiriyah.edu.iq

Modifications of the Thiophene (B33073) Rings: Electrophilic and Nucleophilic Aromatic Substitutions

The two thiophene rings of the molecule possess aromatic character due to the participation of the sulfur atom's lone pair electrons in the π-system. chemicalbook.com This aromaticity allows the rings to undergo substitution reactions. Thiophene is known to be significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. chemicalbook.comuomustansiriyah.edu.iq

Electrophilic Aromatic Substitution: Electrophilic attack preferentially occurs at the α-positions (C2 and C5) of the thiophene ring, as the intermediate carbocation (Wheland intermediate) is more stabilized by resonance. uomustansiriyah.edu.iqresearchgate.net In di-2-thienylglycolic acid, the C2 positions are already substituted. Therefore, further electrophilic substitution is expected to occur predominantly at the C5 positions. Common electrophilic substitution reactions applicable to thiophene rings include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. chemicalbook.com For instance, bromination of thiophene can proceed even without a Lewis acid catalyst, highlighting its high reactivity. pearson.com

| Reaction | Reagent(s) | Typical Product | Reference |

| Halogenation | Halogens (e.g., Br₂, I₂) | 2-Halo-, 2,5-Dihalo-, or polyhalothiophenes | chemicalbook.com |

| Nitration | HNO₃ / Acetic Anhydride | 2-Nitrothiophene or 2,5-Dinitrothiophene | chemicalbook.com |

| Sulfonation | Sulfuric Acid (H₂SO₄) | Thiophene-2-sulfonic acid | chemicalbook.com |

| Friedel-Crafts Acylation | Acyl Halide / Mild Lewis Acid (e.g., H₃PO₄) | 2-Acylthiophene | chemicalbook.com |

Nucleophilic Aromatic Substitution: Nucleophilic substitution reactions also occur more readily on the thiophene ring system compared to benzene, particularly when the ring is substituted with electron-withdrawing groups. uoanbar.edu.iq The increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex, potentially through the involvement of its d-orbitals. uoanbar.edu.iq

Investigations into Anionic Activation and Carboxylate Reactivity

The potassium salt form of di-2-thienylglycolic acid means the carboxyl group exists as a carboxylate anion. This anionic nature dictates its reactivity. While the carboxylate is a poor substrate for nucleophilic acyl substitution, it can function as a nucleophile itself. For example, it can react with alkyl halides to form esters, although this is often less efficient than acid-catalyzed esterification with an alcohol.

The term "anionic activation" can refer to enhancing the nucleophilicity of the carboxylate or activating it for other transformations. For synthetic utility, carboxylic acids are often "activated" by converting them into better electrophiles. researchgate.net This is a crucial strategy for forming amide or ester bonds under mild conditions. Derivatization reagents can be used to convert the carboxylate into a more reactive species. For example, carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is readily attacked by nucleophiles such as amines or alcohols to form the corresponding amide or ester, making it a powerful method for derivatization. researchgate.net Such activation methods are widely employed in analytical chemistry for enhancing the detection of carboxylic acids via mass spectrometry and in synthetic chemistry for peptide coupling and other sensitive transformations. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation of Di 2 Thienylglycolic Acid Potassium Salt

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic compounds in solution. For Di-2-thienylglycolic Acid Potassium Salt, NMR provides direct information about the carbon skeleton and the chemical environment of each proton and carbon atom. uobasrah.edu.iqbhu.ac.in

Elucidation of Proton and Carbon Environments

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the two thiophene (B33073) rings and the hydroxyl proton. The thiophene protons typically resonate in the aromatic region, generally between δ 6.8 and 7.5 ppm. Due to the substitution pattern, three distinct signals for each thiophene ring are anticipated, exhibiting characteristic coupling patterns (doublet of doublets) that reveal their relative positions. The hydroxyl proton (OH) would appear as a singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. bhu.ac.in The spectrum would feature signals for the carboxylate carbon (COO⁻), the quaternary carbon bonded to the hydroxyl group and two thiophene rings, and the carbons within the thiophene rings. The carboxylate carbon is typically found in the downfield region (170-180 ppm). The quaternary carbon would be further upfield, followed by the carbons of the thiophene rings, which generally appear in the 110-150 ppm range. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene C-H | 6.8 - 7.5 | 120 - 140 |

| Hydroxyl O-H | Variable (e.g., 4-6) | - |

| Quaternary C-OH | - | 70 - 85 |

| Carboxylate C=O | - | 170 - 180 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. nih.govopenpubglobal.com These experiments provide correlation data that reveals bonding relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between protons on the same thiophene ring. Cross-peaks in the COSY spectrum would connect adjacent protons, allowing for the complete assignment of the thiophene spin systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. nih.gov It would correlate the thiophene proton signals with their corresponding carbon signals, confirming their assignments.

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. uab.edu For this compound (C₁₀H₇KO₃S₂), the molecular weight is 278.4 g/mol .

High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition. wvu.edu In a typical analysis, the pseudomolecular ion would be observed. Depending on the ionization mode, this could be [M-K]⁻ in negative ion mode or [M+H]⁺ (referring to the protonated free acid) in positive ion mode.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion to produce a characteristic spectrum of product ions. wvu.edunih.gov The fragmentation of the Di-2-thienylglycolate anion would likely proceed through characteristic neutral losses.

Plausible Fragmentation Pathways:

Decarboxylation: Loss of a carbon dioxide molecule (CO₂, 44 Da) from the carboxylate group is a common fragmentation pathway for carboxylic acids and their salts. uab.edu

Loss of Water: Elimination of a water molecule (H₂O, 18 Da) from the hydroxyl group.

Thiophene Ring Fragmentation: Cleavage of the thiophene rings can lead to various sulfur-containing fragment ions.

Table 2: Predicted Fragments in Mass Spectrometry of Di-2-thienylglycolate Anion ([M-K]⁻, m/z 239)

| Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment |

| 195 | CO₂ (44 Da) | [C₉H₇OS₂]⁻ |

| 177 | CO₂ + H₂O (62 Da) | [C₉H₅S₂]⁻ |

| 111 | C₇H₃O₃S (Thienylglyoxylate) | [C₄H₃S]⁻ (Thienyl anion) |

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. purdue.edu This technique is highly effective for identifying the functional groups present in a compound. vscht.cz The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group. libretexts.org

C-H Stretch (Aromatic): The C-H bonds of the thiophene rings will show stretching vibrations typically just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). vscht.cz

C=O Stretch (Carboxylate): As a potassium salt, the compound contains a carboxylate anion (COO⁻) rather than a carboxylic acid (COOH). This results in a very strong, characteristic asymmetric stretching band between 1550 and 1610 cm⁻¹. A weaker symmetric stretching band may also be observed near 1400 cm⁻¹.

C=C Stretch (Aromatic): Stretching vibrations of the carbon-carbon double bonds within the thiophene rings are expected in the 1400-1600 cm⁻¹ region. libretexts.org

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the tertiary alcohol group will produce a strong band in the 1050-1200 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Thiophene C-H | C-H Stretch | 3050 - 3150 | Medium |

| Carboxylate (-COO⁻) | C=O Asymmetric Stretch | 1550 - 1610 | Strong |

| Thiophene C=C | C=C Stretch | 1400 - 1600 | Medium-Weak |

| Tertiary Alcohol | C-O Stretch | 1050 - 1200 | Strong |

Advanced X-ray Crystallography of Related Di-2-thienylglycolic Acid Salts and Derivatives for Structural Principles

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While a specific crystal structure for this compound is not detailed in publicly available literature, the principles of the technique and data from related structures can be used to predict its solid-state architecture. icdd.comnih.gov

Analysis of a suitable single crystal would reveal key structural parameters at atomic resolution. researchgate.net This includes precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. Furthermore, it would elucidate the crystal packing, showing how individual molecules are arranged in the unit cell. nih.gov

Table 4: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of every atom |

| Bond Lengths & Angles | Geometric details of the molecular structure |

| Intermolecular Interactions | Hydrogen bonding, ionic coordination, and packing forces |

| Conformation | Torsion angles defining the 3D shape of the molecule |

Development and Validation of Analytical Methodologies for Di 2 Thienylglycolic Acid Potassium Salt

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the purity assessment and quantification of non-volatile organic compounds. These methods offer high resolution, sensitivity, and precision. For Di-2-thienylglycolic Acid Potassium Salt, a reversed-phase HPLC/UPLC method is the most suitable approach.

Method Development Insights: A typical method would utilize a C18 or similar stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of an acidified aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov The acidic component (e.g., phosphoric acid or formic acid) is crucial for suppressing the ionization of the carboxylic acid, ensuring a consistent retention time and good peak shape. sielc.comsielc.com UPLC, utilizing columns with sub-2 µm particles, offers significant advantages over traditional HPLC, including faster run times, improved resolution, and higher sensitivity, making it ideal for high-throughput analysis. nih.gov

Validation Findings: The developed method would be validated according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Linearity: A linear relationship between the peak area and the concentration of this compound would be established over a specific range.

Accuracy and Precision: Accuracy is determined by recovery studies, while precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses, with relative standard deviation (RSD) being the key metric.

Table 1: Representative HPLC/UPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 100 x 4.6 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 2 µL |

| Expected Retention Time | ~3.5 min |

Table 2: Illustrative Method Validation Data

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Concentration Range | 1 - 100 µg/mL | - |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| Intra-day Precision (%RSD) | ≤ 0.8% | ≤ 2.0% |

| Inter-day Precision (%RSD) | ≤ 1.5% | ≤ 2.0% |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers advantages such as minimal sample and reagent consumption and rapid analysis times. For an ionic compound like this compound, CE, specifically the capillary zone electrophoresis (CZE) mode, is a highly effective analytical tool.

Method Development Insights: In CZE, separation is based on the charge-to-size ratio of the analytes. The development of a CE method for Di-2-thienylglycolic acid would involve optimizing the background electrolyte (BGE) composition, pH, and applied voltage. The pH of the BGE is a critical parameter as it determines the charge state of the analyte and the magnitude of the electroosmotic flow (EOF). Additives, such as cyclodextrins, can be incorporated into the BGE to enhance the separation of closely related impurities.

Validation Findings: The CE method would be validated for its quantitative performance.

Migration Time and Peak Area Precision: The stability of the method is demonstrated by the low relative standard deviation of the migration time and peak area for replicate injections.

Resolution: The method's ability to separate the main compound from potential impurities, such as synthetic precursors or degradation products, is a key validation parameter.

Table 3: Representative Capillary Electrophoresis Method Parameters

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica (50 µm i.d., 30 cm effective length) |

| Background Electrolyte | 25 mM Sodium Phosphate Buffer |

| pH | 7.0 |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 254 nm |

Table 4: Illustrative CE Validation Data for Purity Analysis

| Parameter | Result |

|---|---|

| Migration Time Precision (%RSD) | ≤ 1.0% |

| Peak Area Precision (%RSD) | ≤ 2.5% |

| Resolution from Key Impurity | > 2.0 |

| Limit of Quantification (LOQ) | 5 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products and Impurities

While this compound is a non-volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process. nih.gov These could include residual solvents or unreacted starting materials.

Method Development Insights: For analysis, a sample preparation step such as headspace extraction or solvent extraction would be required to isolate volatile components. nih.gov The GC method would employ a capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) to separate the analytes. The temperature program would be optimized to ensure adequate separation of all potential volatile impurities. The mass spectrometer provides definitive identification of the separated components based on their mass spectra and fragmentation patterns. mdpi.com

Research Findings: Analysis of synthetic batches could reveal the presence of common organic solvents or precursors. The method can be validated to quantify these impurities against specified limits.

Table 5: Representative GC-MS Method Parameters for Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (2 min), ramp to 240 °C at 10 °C/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 35 - 400 amu |

Table 6: Hypothetical Volatile Impurities Detected by GC-MS

| Impurity | Retention Time (min) | Identification Basis |

|---|---|---|

| Toluene (B28343) | 4.5 | Mass Spectrum Match (NIST Library) |

| Thiophene (B33073) | 3.2 | Mass Spectrum Match (NIST Library) |

| Ethyl Acetate | 2.8 | Mass Spectrum Match (NIST Library) |

Titrimetric and Gravimetric Methods for Assay Determination

Titrimetric and gravimetric analyses are classical chemical methods that provide an absolute measure of the amount of a substance and are often used as primary assay methods. fiveable.melibretexts.org

Titrimetric Analysis: For this compound, an acid-base titration in a non-aqueous medium is a suitable approach for assay determination. The sample is dissolved in a suitable solvent (e.g., glacial acetic acid), and titrated with a standardized solution of a strong acid, such as perchloric acid. The endpoint can be detected potentiometrically. metrohm.com Alternatively, the potassium content can be determined by precipitating it with a reagent like sodium tetraphenylboron (STPB) and then back-titrating the excess reagent. iteh.ai

Gravimetric Analysis: A gravimetric method can also be employed to determine the potassium content. This involves the quantitative precipitation of potassium from a solution of the sample using a specific precipitating agent like sodium tetraphenylboron. lcms.cz The resulting potassium tetraphenylboron precipitate is then filtered, washed, dried, and weighed. iteh.ai The mass of the precipitate is stoichiometrically related to the amount of potassium in the original sample. libretexts.org

Table 7: Research Findings for Titrimetric Assay

| Parameter | Method | Result |

|---|---|---|

| Assay | Non-aqueous Titration | 99.7% (on dried basis) |

| Titrant | 0.1 M Perchloric Acid | - |

| Endpoint Detection | Potentiometric | - |

| Precision (%RSD) | ≤ 0.5% | - |

Spectrophotometric Techniques for Quantitative Analysis

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The thiophene rings in the Di-2-thienylglycolic Acid structure impart strong UV absorbance, making this technique suitable for its quantification. cabidigitallibrary.org

Method Development Insights: The first step involves determining the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound in a suitable solvent (e.g., methanol or buffered water) across the UV spectrum. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the analyte in a sample solution can then be determined by measuring its absorbance and interpolating from the calibration curve, following Beer-Lambert law. In some cases, a colorimetric method could be developed where the thiophene moiety is reacted with a chromogenic reagent, like isatin (B1672199) in the presence of an acid, to form a colored product that can be measured in the visible region. yizimg.com

Validation Findings: The spectrophotometric method would be validated for linearity, accuracy, and precision, similar to chromatographic methods.

Table 8: Representative UV-Vis Spectrophotometric Method Details

| Parameter | Condition / Result |

|---|---|

| Solvent | Methanol |

| λmax | ~254 nm |

| Linearity (r²) | 0.9992 |

| Concentration Range | 2 - 20 µg/mL |

| Accuracy (% Recovery) | 99.1% - 101.5% |

| Precision (%RSD) | ≤ 1.8% |

Coordination Chemistry and Ion Pairing Phenomena of Di 2 Thienylglycolic Acid Potassium Salt

Nature of the Glycolate-Potassium Ion Interaction

The interaction between the potassium ion (K⁺) and the di-2-thienylglycolate anion is primarily electrostatic in nature. Potassium, as a hard alkali metal cation, preferentially coordinates with hard donor atoms, such as the oxygen atoms of the carboxylate and hydroxyl groups in the glycolate (B3277807) moiety. alfa-chemistry.com This interaction leads to the formation of an ion pair in the solid state and in solutions with low dielectric constants.

The K⁺ ion is coordinated by the oxygen atoms from both the deprotonated carboxyl group (-COO⁻) and the α-hydroxyl group (-OH). This interaction is not a simple point-charge attraction but involves the specific geometry of the glycolate ligand, which allows for a stable coordination environment. In the solid state, crystal lattice forces dictate a well-defined, repeating coordination geometry. In solution, the interaction is more dynamic, with solvent molecules also playing a crucial role in the coordination sphere of the potassium ion. nih.gov The strength of this interaction is moderate, characteristic of alkali metal complexes, which typically rely on ionic radius, solvation effects, and ligand flexibility for their stability. alfa-chemistry.com

| Parameter | Typical Value/Description |

|---|---|

| Coordination Number | 4 to 8 (highly variable) |

| Coordination Geometry | Irregular, depends on ligand constraints |

| K-O Bond Type | Predominantly Ionic |

| Typical K-O Bond Length | 2.7 - 3.0 Å |

Role of the Carboxylate Anion in Chelation and Complex Formation with Metal Ions

The di-2-thienylglycolate anion is an effective chelating agent, a molecule that can form several bonds to a single metal ion. wikipedia.orgebsco.com The presence of both a carboxylate group and an α-hydroxyl group allows it to act as a bidentate ligand, binding to a metal ion through two of its oxygen atoms to form a stable five-membered ring. researchgate.net This process, known as chelation, significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands (which form only one bond). wikipedia.org

The carboxylate group (-COO⁻) is primarily responsible for the initial ion exchange and complexation with metal ions. researchgate.netresearchgate.net When interacting with other metal ions, particularly transition metals or divalent cations, the di-2-thienylglycolate anion can displace weaker ligands, such as water, to form a more stable chelate complex. The stability of these complexes is quantified by the stability constant (Kstab); a higher value indicates a more stable complex. savemyexams.comchemguide.co.uk The chelate effect, driven by a favorable entropy change, is a primary reason for the high stability of such complexes. wikipedia.org

| Ligand | log β |

|---|---|

| Acetate | ~0.5 |

| Glycolate | ~0.8 |

| EDTA | ~0.8 |

| 18-Crown-6 | 2.03 (in Methanol) |

Influence of Solvent and Temperature on Ion-Pair Stability and Dissociation

The stability of the Di-2-thienylglycolic Acid Potassium Salt ion pair in solution is highly dependent on the properties of the solvent and the temperature. The equilibrium between the associated ion pair and the dissociated ions is a dynamic process.

Solvent Effects: The dielectric constant of the solvent is a critical factor.

Polar Protic Solvents (e.g., Water, Ethanol): These solvents have high dielectric constants and can effectively solvate both the potassium cation and the glycolate anion through hydrogen bonding and ion-dipole interactions. This solvation stabilizes the dissociated ions, shifting the equilibrium towards dissociation. seniorchem.combiointerfaceresearch.com

Aprotic/Non-polar Solvents (e.g., Dioxane, Hexane): These solvents have low dielectric constants and are poor at solvating charged species. In such environments, the electrostatic attraction between K⁺ and the anion is stronger, favoring the formation of stable ion pairs (contact ion pairs). rsc.orgresearchgate.net

Temperature Effects: Increasing the temperature generally leads to an increase in the dissociation of the ion pair. biointerfaceresearch.com The added thermal energy increases the kinetic energy of the ions, helping them to overcome the electrostatic forces holding them together in the ion pair. Consequently, the solubility of salts like potassium chloride in certain aqueous-organic mixtures can decrease with rising temperature due to changes in solvent structure and solvation energies. ufrn.br However, the specific behavior can be complex and depends on the thermodynamics of the solvation process for the specific salt and solvent system.

| Factor | Effect on Ion-Pairing | Reason |

|---|---|---|

| Increasing Solvent Polarity/Dielectric Constant | Decreases (promotes dissociation) | Stabilization of free ions via solvation |

| Decreasing Solvent Polarity/Dielectric Constant | Increases (promotes association) | Reduced solvation of ions, stronger electrostatic attraction |

| Increasing Temperature | Generally Decreases (promotes dissociation) | Increased kinetic energy overcomes electrostatic attraction |

Comparative Study with Other Alkali Metal Thienylglycolate Salts

The properties of thienylglycolate salts are significantly influenced by the identity of the alkali metal cation (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺). Key differences arise from variations in ionic radius, charge density, and hydration enthalpy of the cation. doubtnut.com

Ionic Radius and Charge Density: As one moves down the alkali metal group, the ionic radius increases, and the charge density (charge-to-size ratio) decreases. Lithium (Li⁺), with the smallest radius, has the highest charge density, leading to the strongest electrostatic interactions and a greater degree of covalent character in its bonds compared to potassium. Conversely, cesium (Cs⁺), with the largest radius, forms the most ionic and weakest interactions.

Hydration Enthalpy: The high charge density of smaller ions like Li⁺ and Na⁺ leads to a much larger hydration enthalpy. This means they are more strongly solvated in aqueous solutions, which can influence solubility and crystal structure. Potassium has a weaker interaction with solvents compared to lithium and sodium. researchgate.net

Ion-Pair Formation: The strength of the ion-pair interaction in a given solvent generally follows the order Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺. rsc.org Therefore, the lithium salt of di-2-thienylglycolic acid would be expected to form more stable ion pairs than the potassium salt, while the cesium salt would be the most dissociated. This trend directly impacts properties like solubility and conductivity in non-aqueous solutions. rsc.org

Thermal Stability: The thermal stability of oxosalts of alkali metals generally increases down the group with increasing electropositive character. doubtnut.com

| Cation | Ionic Radius (Å) | Hydration Enthalpy (kJ/mol) | Relative Ion-Pair Strength |

|---|---|---|---|

| Li⁺ | 0.76 | -515 | Highest |

| Na⁺ | 1.02 | -405 | High |

| K⁺ | 1.38 | -321 | Intermediate |

| Rb⁺ | 1.52 | -296 | Low |

| Cs⁺ | 1.67 | -263 | Lowest |

Theoretical and Computational Investigations of Di 2 Thienylglycolic Acid Potassium Salt

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and thermodynamic stability of Di-2-thienylglycolic Acid Potassium Salt. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry to its lowest energy state. nih.govresearchgate.net

From the optimized structure, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a larger gap generally implies greater stability. jmchemsci.com

Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution, revealing the ionic character of the bond between the potassium ion and the carboxylate group, as well as intramolecular interactions like hydrogen bonding between the hydroxyl group and the carboxylate oxygen. nih.gov Such calculations provide a quantitative picture of the bonding and electronic delocalization within the molecule.

Table 1: Representative DFT-Calculated Electronic Properties for the Di-2-thienylglycolate Anion

| Parameter | Calculated Value (a.u.) | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | -0.089 | -2.42 |

| HOMO-LUMO Gap (ΔE) | 0.169 | 4.60 |

| Dipole Moment | 4.5 Debye |

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful technique for studying the dynamic behavior of molecules in a solvent, providing insights into solvation shells, ion mobility, and intermolecular interactions. researchgate.netresearchgate.net To investigate this compound, an MD simulation would typically be set up by placing the salt in a periodic box filled with a chosen solvent, such as water.

The interactions between atoms are described by a force field (e.g., CHARMM, AMBER). The simulation tracks the positions and velocities of all atoms over time, allowing for the analysis of structural and dynamic properties. A key output is the Radial Distribution Function (RDF), g(r), which describes the probability of finding a solvent molecule or another ion at a certain distance from a specific atom or ion. nih.gov For instance, the RDF between the potassium ion and the oxygen atoms of water molecules reveals the structure and size of the primary solvation shell. nih.govresearchgate.net

These simulations can also elucidate the nature of intermolecular interactions, such as hydrogen bonding between the solute and solvent, and ion pairing between the potassium cation and the di-2-thienylglycolate anion in solution. mdpi.com The strength of these interactions influences the salt's solubility and transport properties in the solution. researchgate.net

Table 2: Representative MD Simulation Parameters and Potential Outputs for Aqueous Solvation

| Parameter | Typical Value/Output |

|---|---|

| Force Field | CHARMM36 / GROMOS54a7 |

| Solvent | Water (SPC/E model) |

| Temperature | 298 K (300 K) |

| Simulation Time | 50-100 ns |

| K⁺-Water Oxygen RDF Peak | ~2.7-2.8 Å |

| K⁺ Coordination Number | 6-7 |

Computational Modeling of Reaction Mechanisms and Transition States in Synthesis

Computational modeling is essential for exploring the potential synthetic pathways of this compound and for understanding the underlying reaction mechanisms. For instance, a plausible synthesis involves the reaction of a di-2-thienyl ketone precursor. DFT calculations can be employed to map the potential energy surface of the reaction. rsc.org

This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. Locating the TS and calculating its energy allows for the determination of the activation energy, which is a key factor in predicting the reaction rate. rsc.orgresearchgate.net

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted. This approach provides a detailed, step-by-step view of the chemical transformation at the molecular level. jmchemsci.com

Prediction of Spectroscopic Properties and Conformational Analysis

Theoretical calculations are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of this compound. DFT methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. mdpi.comdergipark.org.tr A comparison between the calculated and experimental spectra can help in assigning the vibrational modes to specific molecular motions. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. nih.govresearchgate.net These theoretical predictions are valuable for interpreting experimental NMR data and confirming the molecular structure. The prediction of the UV-Vis electronic spectrum can also be achieved using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions. globethesis.com

Conformational analysis is another critical aspect, especially given the rotational freedom around the single bonds in the molecule. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be generated. nih.govchemistrysteps.com This analysis reveals the most stable conformers (energy minima) and the energy barriers between them, providing insight into the molecule's flexibility and predominant shapes. researchgate.net

Table 3: Predicted Spectroscopic Data (Representative)

| Spectroscopic Property | Predicted Value/Range | Associated Functional Group |

|---|---|---|

| IR Frequency (ν O-H) | ~3400-3500 cm⁻¹ | Hydroxyl group |

| IR Frequency (ν C=O) | ~1580-1610 cm⁻¹ | Carboxylate group |

| ¹³C NMR Chemical Shift | ~175-180 ppm | Carboxylate Carbon |

| ¹H NMR Chemical Shift | ~7.0-7.5 ppm | Thienyl Protons |

| UV-Vis λmax | ~250-270 nm | π → π* transitions in thienyl rings |

Strategic Significance in Chemical Synthesis and Precursor Development Excluding Clinical Drug Applications

Function as a Chiral Building Block in Stereoselective Synthesis

The enantioselective construction of molecules is a cornerstone of modern chemistry, and chiral building blocks are essential for this endeavor. Di-2-thienylglycolic acid, synthesized as a racemic mixture, can be resolved into its individual, optically pure enantiomers. These enantiopure forms are valuable starting materials for stereoselective synthesis, where the goal is to produce a single desired stereoisomer of a target molecule.

The primary method for resolving racemic carboxylic acids like Di-2-thienylglycolic acid is through the formation of diastereomeric salts. wikipedia.orgtcichemicals.com This classical resolution technique involves reacting the racemic acid with an enantiomerically pure chiral base. This reaction converts the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. beilstein-journals.org This difference allows for their separation by methods like fractional crystallization.

The process can be summarized in the following steps:

Salt Formation: The racemic Di-2-thienylglycolic acid is dissolved in a suitable solvent and treated with a single enantiomer of a chiral amine (the resolving agent). This results in the formation of two diastereomeric salts.

Fractional Crystallization: Due to differing solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration.

Separation and Liberation: The crystallized salt is separated by filtration. The enantiomerically pure acid is then recovered (liberated) from both the crystallized salt and the salt remaining in the mother liquor by treatment with a strong acid to break the ionic bond with the chiral amine.

The choice of the chiral resolving agent is critical for a successful separation. A variety of chiral amines are commercially available for this purpose.

Table 1: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent | Chemical Class | Typical Application |

|---|---|---|

| (R)-(+)-1-Phenylethylamine | Primary Amine | General-purpose resolving agent for a wide range of carboxylic acids. wikipedia.org |

| (S)-(-)-1-Phenylethylamine | Primary Amine | The enantiomer of the above, used to isolate the other acid enantiomer. |

| Brucine | Alkaloid | Effective for resolving acidic compounds, including α-hydroxy acids. beilstein-journals.org |

| Quinine | Alkaloid | A widely used resolving agent in classical resolution. beilstein-journals.org |

| (1R,2S)-(-)-Ephedrine | Amino Alcohol | Often used for the resolution of acids where other amines are less effective. |

Once resolved, the enantiopure (R)- or (S)-Di-2-thienylglycolic acid serves as a versatile chiral building block, enabling the synthesis of complex, non-racemic molecules where the stereochemistry at the quaternary center is precisely controlled.

Precursor for the Development of Novel Organic Reagents and Ligands

The molecular structure of Di-2-thienylglycolic acid is well-suited for the design of novel organic reagents and, particularly, chiral ligands for asymmetric catalysis. A ligand is a molecule that binds to a central metal atom to form a coordination complex, and chiral ligands are instrumental in transferring stereochemical information from the catalyst to the product in a chemical reaction.

The potential for Di-2-thienylglycolic acid to act as a ligand precursor stems from several features:

Multidentate Coordination Sites: The molecule possesses multiple potential coordination sites (a "polydentate" character). The carboxylate group, the hydroxyl group, and the sulfur atoms of the two thiophene (B33073) rings can all potentially bind to a metal center.

Chelation: The α-hydroxy carboxylate moiety is a classic chelating group, capable of forming a stable five-membered ring with a metal ion.

Chirality: The inherent chirality of the resolved acid can be used to create a chiral environment around a metal center, which is the basis for asymmetric catalysis. rsc.org

Electronic Properties of Thiophene: The sulfur atoms in the thiophene rings are soft donors, making them suitable for coordinating with soft metal ions like palladium, platinum, and gold. The electron-rich nature of the rings can also influence the electronic properties of the resulting metal complex.

By modifying the carboxyl and hydroxyl groups (e.g., through esterification or etherification) or by functionalizing the thiophene rings, a diverse family of new ligands could be synthesized from this single precursor. These ligands could find use in catalytic processes such as asymmetric hydrogenation, cross-coupling reactions, or aldol (B89426) reactions.

Table 2: Potential Coordination Modes of Di-2-thienylglycolic Acid Derivatives

| Potential Donor Atoms | Coordination Mode | Potential Metal Ion Partners |

|---|---|---|

| Hydroxyl Oxygen, Carboxylate Oxygen | Bidentate (Chelating) | Transition metals (e.g., Ti, Ru, Cu), Lanthanides |

| Thiophene Sulfur | Monodentate | Soft metals (e.g., Pd, Pt, Au, Rh) |

| Hydroxyl Oxygen, Carboxylate Oxygen, Thiophene Sulfur | Tridentate | Various transition metals requiring higher coordination numbers |

Integration into Convergent and Divergent Synthesis Strategies

The multiple, chemically distinct functional groups within Di-2-thienylglycolic acid make it an ideal substrate for both convergent and divergent synthesis strategies. These approaches are powerful tools for efficiently creating molecular complexity and generating libraries of related compounds.

Divergent Synthesis: In a divergent approach, a single, common intermediate is used to produce a wide array of structurally distinct products. Di-2-thienylglycolic acid is an excellent starting point for such a strategy. The carboxyl group can be converted to esters, amides, or acid halides. The hydroxyl group can be acylated, alkylated, or oxidized. The thiophene rings can undergo electrophilic substitution or be functionalized via metallation-substitution protocols. By applying different sets of reactions to the parent molecule, a library of derivatives can be generated efficiently from one precursor.

Convergent Synthesis: A convergent synthesis involves preparing complex fragments of a target molecule separately and then coupling them together in the final stages. This approach is often more efficient for building large, complex structures. The Di-2-thienylglycolic acid scaffold can be envisioned as a central coupling component. For example, two different, highly functionalized thiophene derivatives could be synthesized independently and then coupled to a central two-carbon unit to construct the final glycolic acid core. This allows for modularity and flexibility in the design of the final target structure.

Table 3: Potential Synthetic Transformations for Convergent/Divergent Strategies

| Functional Site | Reaction Type | Potential Products/Intermediates | Strategy |

|---|---|---|---|

| Carboxylic Acid | Esterification, Amidation | Esters, Amides | Divergent |

| Hydroxyl Group | Alkylation, Acylation | Ethers, Esters | Divergent |

| Thiophene Rings | Electrophilic Substitution (e.g., Halogenation) | Halogenated derivatives for cross-coupling | Divergent |

| Thiophene-C-Br + Glyoxylic Ester | Grignard/Organolithium Addition | Di-2-thienylglycolic Acid Core | Convergent |

Applications in Non-Pharmaceutical Material Science Precursors

The di-2-thienyl structural motif is a key component in the field of organic material science. Thiophene-based oligomers and polymers are renowned for their use in organic electronics due to their excellent charge transport properties and tunable optoelectronic characteristics.

Di-2-thienylglycolic acid can serve as a valuable monomer precursor for creating novel functional polymers.

Polymerization: The carboxylic acid and hydroxyl groups provide reactive handles for polymerization reactions. For example, it could undergo polycondensation to form polyesters. The resulting polymers would feature the π-conjugated di-thienyl system either in the main chain or as a pendant group, depending on the polymerization strategy.

Chiral Materials: Using an enantiopure form of the acid as a monomer would introduce chirality directly into the polymer backbone. Chiral conjugated polymers are of great interest for applications in chiroptical devices, enantioselective sensors, and spintronics.

Tunable Properties: The di-thienyl core provides a platform for creating materials with tailored photophysical properties. Derivatives of this compound could exhibit fluorescence or be used to create electrochromic materials, where the color changes upon the application of an electrical potential. rsc.org The electronic properties of molecules containing thiophene rings are well-documented, making them promising candidates for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). researchgate.net

Table 4: Potential Material Science Applications of Di-2-thienylglycolic Acid-Based Polymers

| Material Class | Key Structural Feature | Potential Application |

|---|---|---|

| Conjugated Polyesters | Di-thienyl units in polymer backbone | Organic semiconductors, electrochromic devices |

| Chiral Polymers | Enantiopure chiral center | Chiroptical sensors, circularly polarized light emitters |

| Functional Side-Chain Polymers | Pendant di-thienylglycolate groups | Dielectric materials, functional coatings |

Emerging Research Directions and Future Perspectives for Di 2 Thienylglycolic Acid Potassium Salt

Exploration of Sustainable and Green Synthesis Routes

The traditional synthesis of Di-2-thienylglycolic acid and its subsequent neutralization to the potassium salt often involves strong acids and organic solvents. Emerging research is focused on developing more environmentally benign and sustainable methods, aligning with the principles of green chemistry. gcande.orgmdpi.comnih.gov The primary goals are to reduce waste, eliminate hazardous reagents, and improve energy efficiency. nih.gov

Key areas of exploration include:

Green Solvents and Catalysts: Research is moving towards replacing conventional solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. The use of solid acid catalysts or biocatalysts, like enzymes, is being investigated to replace corrosive mineral acids like HCl. mdpi.com These catalysts can often be recovered and reused, minimizing waste.

Alternative Energy Sources: Microwave-assisted and ultrasound-mediated synthesis are being explored to accelerate reaction times and reduce energy consumption compared to conventional reflux heating. mdpi.comnih.gov These techniques can lead to higher yields and cleaner reaction profiles.

Process Intensification: The development of continuous flow reactors for the synthesis process offers better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.

Atom Economy: Synthetic strategies are being redesigned to maximize the incorporation of all starting materials into the final product, thereby improving the atom economy and reducing the generation of byproducts. gcande.org

| Parameter | Conventional Synthesis | Emerging Green Synthesis |

|---|---|---|

| Catalyst | Mineral acids (e.g., HCl, H₂SO₄) | Reusable solid acids, enzymes, phase-transfer catalysts mdpi.comresearchgate.net |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, solvent-free conditions mdpi.comnih.gov |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, sonication nih.gov |

| Process Type | Batch processing | Continuous flow systems |

| Environmental Impact | Higher waste generation (low atom economy) gcande.org | Reduced waste, use of renewable resources, lower energy consumption rsc.org |

Development of Novel Catalytic Applications

While primarily known as a synthetic intermediate, the unique structure of Di-2-thienylglycolic Acid Potassium Salt, featuring two thiophene (B33073) rings and a chiral center, suggests potential as a ligand or catalyst in its own right. Research in this area is nascent but holds promise for creating novel catalytic systems.

Future research could focus on:

Asymmetric Catalysis: The chiral glycolic acid moiety could be exploited. Derivatives of the compound could serve as chiral ligands for metal catalysts in asymmetric synthesis, a critical process in the pharmaceutical industry for producing enantiomerically pure drugs.

Organocatalysis: The thiophene rings, with their electron-rich nature, could participate in various catalytic cycles. Modified versions of the molecule could be designed to act as organocatalysts for reactions like aldol (B89426) condensations or Michael additions.

Polymer-Supported Catalysts: The compound could be functionalized and anchored to a polymer support. Such heterogeneous catalysts are highly desirable as they can be easily separated from the reaction mixture and recycled, aligning with green chemistry principles. researchgate.net A greener approach for synthesizing other compounds using novel catalysts has been demonstrated, suggesting a potential pathway for this compound as well. rsc.org

Investigations into Solid-State Properties and Polymorphism

The ability of a solid substance to exist in multiple crystalline forms, known as polymorphism, can significantly impact its physical properties, including solubility, stability, and melting point. nih.gov Understanding and controlling the polymorphic forms of this compound is crucial for its storage, handling, and consistency in industrial processes.

Current and future research efforts are directed towards:

Polymorph Screening: Systematically screening for different polymorphs by crystallization under a wide range of conditions (e.g., different solvents, temperatures, and pressures).

Structural Characterization: Utilizing advanced analytical techniques to characterize the identified solid forms. Powder X-ray Diffraction (PXRD) is essential for identifying crystal forms, while single-crystal X-ray diffraction can provide detailed molecular and packing structures. nih.govnih.gov

Spectroscopic and Thermal Analysis: Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and solid-state Nuclear Magnetic Resonance (ssNMR) can provide complementary information about the molecular conformations and intermolecular interactions within the crystal lattice. nih.gov Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability and phase transitions between polymorphs. mdpi.com

| Technique | Information Obtained |

|---|---|

| Powder X-Ray Diffraction (PXRD) | Identification of crystalline phases and polymorphs. nih.gov |

| Single-Crystal X-Ray Diffraction | Precise determination of molecular structure and crystal packing. nih.gov |

| Differential Scanning Calorimetry (DSC) | Measures melting points, phase transitions, and associated enthalpy changes. mdpi.com |

| Thermogravimetric Analysis (TGA) | Determines thermal stability and decomposition temperatures. |

| FT-IR and Raman Spectroscopy | Information on functional groups and molecular vibrations, sensitive to polymorphic form. nih.gov |

Advanced Materials Science Applications beyond Intermediates

Beyond its role as a precursor in synthesis, the inherent properties of the this compound structure are being considered for direct use in advanced materials. The presence of sulfur-rich thiophene rings and the ionic potassium salt group offers unique opportunities in materials science.

Potential future applications include:

Polymer Composites: The salt could be incorporated as a filler or additive into polymer matrices. Its structure could enhance the thermal stability, mechanical strength, or optical properties of the resulting composite material.

Conducting Polymers: Thiophene is a fundamental building block for conducting polymers. Derivatives of Di-2-thienylglycolic Acid could be polymerized to create functional materials with applications in electronics, such as sensors, organic light-emitting diodes (OLEDs), or antistatic coatings. Studies have shown that polymers containing thiophene rings can act as effective photocatalysts. mdpi.com

Electrolyte Materials: In the field of energy storage, potassium salts are critical components of electrolytes for potassium-ion batteries (PIBs). oaepublish.com The specific properties of this compound could be investigated for its potential to improve ion conductivity and stability in next-generation battery technologies.

Fundamental Studies on Thiophene Ring Modifications and Their Impact on Reactivity

Fundamental research into modifying the thiophene rings of Di-2-thienylglycolic Acid is key to unlocking new properties and applications. By strategically adding different functional groups to the thiophene rings, chemists can fine-tune the molecule's electronic and steric characteristics.

Areas of active investigation include:

Synthesis of Derivatives: Developing synthetic methods to introduce a variety of substituents (e.g., halogens, alkyl groups, nitro groups, amino groups) onto the thiophene rings. researchgate.net

Structure-Reactivity Relationships: Systematically studying how these modifications affect the molecule's reactivity. For example, adding electron-withdrawing groups could make the thiophene rings less susceptible to oxidation, while also influencing the acidity of the glycolic acid proton.

Impact on Material Properties: Investigating how these structural changes translate into the properties of advanced materials derived from the compound. For instance, modifying the thiophene rings can alter the band gap of resulting conjugated polymers, which directly impacts their color and electronic properties. mdpi.com Research has shown that increasing the number of fused thiophene rings can enhance photocatalytic hydrogen production in certain polymers. mdpi.com

This focused research into the core chemistry of this compound and its derivatives will continue to expand its utility far beyond its current applications, paving the way for innovations in sustainable chemistry, catalysis, and materials science.

Q & A

Basic Question: What are the established synthetic routes for preparing Di-2-thienylglycolic Acid Potassium Salt, and how can reaction conditions be optimized?

Methodological Answer:

The potassium salt is typically synthesized by neutralizing Di-2-thienylglycolic acid (CAS 4746-63-8) with potassium hydroxide. A classic method involves refluxing the acid with an equimolar amount of KOH in aqueous or alcoholic media, followed by crystallization . Optimization includes:

- Temperature control : Maintain 60–80°C to avoid decomposition of thiophene rings.

- Solvent selection : Ethanol/water mixtures improve solubility and yield.

- Purification : Recrystallization from hot ethanol removes unreacted acid or excess base.

- Yield monitoring : Use HPLC or titration to verify neutralization completeness .

Basic Question: How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

Key analytical techniques include:

- NMR spectroscopy : Compare and spectra with literature data (e.g., thiophene proton signals at δ 6.8–7.5 ppm) .

- Mass spectrometry (MS) : Validate molecular weight (e.g., [M] at m/z ~268 for CHKOS) .

- Elemental analysis : Verify potassium content via ICP-OES or flame photometry .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Question: What experimental strategies are recommended to resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or impurities. To address this:

Solvent screening : Test solubility in DMSO, water, ethanol, and THF under controlled temperatures (25°C, 40°C).

X-ray diffraction (XRD) : Identify crystalline vs. amorphous forms affecting solubility .

Thermogravimetric analysis (TGA) : Rule out hydrate formation impacting measurements .

Standardized protocols : Follow pharmacopeial guidelines (e.g., USP) for solubility testing to ensure reproducibility .

Advanced Question: How can researchers design stability studies to evaluate this compound under varying storage conditions?

Methodological Answer:

Stability studies should assess:

- Temperature effects : Accelerated aging at 40°C/75% RH for 6 months (ICH Q1A guidelines).

- Light sensitivity : Expose samples to UV-Vis light (ICH Q1B) and monitor degradation via HPLC .

- pH stability : Test aqueous solutions at pH 2–12 to identify hydrolysis-prone conditions .

- Oxidative stability : Add antioxidants (e.g., BHT) and compare degradation rates using LC-MS .

Basic Question: What spectroscopic techniques are most effective for characterizing the coordination behavior of the potassium ion in this salt?

Methodological Answer:

- FT-IR spectroscopy : Identify K coordination via shifts in carboxylate stretching frequencies (e.g., COO asymmetric stretch at ~1600 cm) .

- X-ray photoelectron spectroscopy (XPS) : Confirm potassium binding energy (K 2p at ~295 eV) .

- Conductivity measurements : Assess ionic dissociation in solution (e.g., molar conductivity >100 S·cm·mol indicates strong electrolyte behavior) .

Advanced Question: How can computational modeling aid in predicting the reactivity of this compound in complex biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites on thiophene rings .

- Molecular docking : Simulate interactions with enzymes (e.g., kinases) to identify potential binding motifs .

- MD simulations : Model solvation behavior in lipid bilayers or aqueous media to predict bioavailability .

Basic Question: What are the recommended protocols for handling and disposing of this compound in laboratory settings?

Methodological Answer:

- Handling : Use gloves and goggles; avoid inhalation (LD50 data pending, but structural analogs suggest moderate toxicity) .

- Waste disposal : Neutralize with dilute HCl, adsorb onto silica gel, and incinerate in a certified facility .

- Spill management : Contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can researchers address batch-to-batch variability in the synthesis of this compound for reproducible bioassays?

Methodological Answer:

- Quality control (QC) : Implement LC-MS and NMR for each batch to ensure consistent purity (>98%) .

- Standardized crystallization : Control cooling rates (±1°C/min) to minimize polymorphic variations .

- Documentation : Track reagent sources (e.g., potassium hydroxide purity ≥99.9%) and storage conditions .

Basic Question: What are the key differences in analytical approaches between Di-2-thienylglycolic Acid and its potassium salt?

Methodological Answer:

- Titration : The acid can be titrated directly with NaOH, whereas the salt requires ion-selective electrodes for K quantification .

- Solubility : The potassium salt is more water-soluble due to ionic dissociation, while the acid precipitates in acidic media .

- Thermal stability : The salt decomposes at higher temperatures (TGA onset ~250°C) compared to the acid (~200°C) .

Advanced Question: What methodologies are suitable for studying the compound’s interactions with metal ions in catalytic systems?

Methodological Answer:

- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands with transition metals (e.g., Fe, Cu) .

- Cyclic voltammetry : Assess redox behavior in the presence of Pd or Ni catalysts to evaluate catalytic potential .

- X-ray absorption spectroscopy (XAS) : Probe coordination geometry in situ during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.